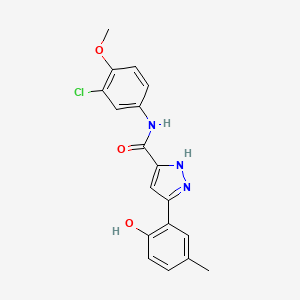
(2-(Triphenylmethoxy)ethyl)triethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide (1:1) is a quaternary ammonium compound It is characterized by the presence of a bromide ion and a complex organic cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide typically involves the reaction of triphenylmethanol with triethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A brominating agent such as hydrobromic acid or phosphorus tribromide is used to facilitate the formation of the bromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under certain conditions, the compound can hydrolyze to form triphenylmethanol and triethylamine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using hydroxide ions would yield triphenylmethanol and triethylamine.
Hydrolysis: The major products are triphenylmethanol and triethylamine.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their function. The molecular targets include membrane lipids and protein active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanaminium, N,N,N-triethyl-2-hydroxy-, bromide
- N,N,N-Triethyl-2-[4-(2-methyl-2-propanyl)phenoxy]ethanaminium bromide
- Ethanaminium,2-bromo-N,N,N-triethyl-, bromide
Uniqueness
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide is unique due to its triphenylmethoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other quaternary ammonium compounds that may lack such a complex organic moiety.
Eigenschaften
CAS-Nummer |
101710-70-7 |
|---|---|
Molekularformel |
C27H34BrNO |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
triethyl(2-trityloxyethyl)azanium;bromide |
InChI |
InChI=1S/C27H34NO.BrH/c1-4-28(5-2,6-3)22-23-29-27(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26;/h7-21H,4-6,22-23H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JYQWOQHGKJDRMV-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14092997.png)
![10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2,3,5-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B14093000.png)

![1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene](/img/structure/B14093013.png)
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione](/img/structure/B14093027.png)

![2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093036.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14093054.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14093064.png)
![2-(Furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093074.png)
![2-(4-Fluorobenzyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093076.png)

